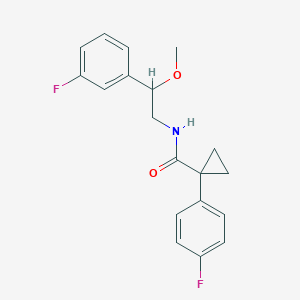

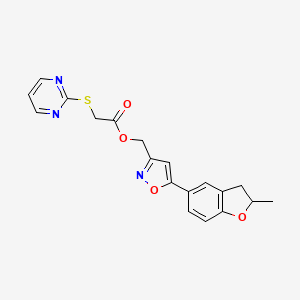

![molecular formula C26H22N2OS B2639570 4-(苄硫基)-7-甲基-2-(对甲苯基)-5H-色烯并[2,3-d]嘧啶 CAS No. 895641-88-0](/img/structure/B2639570.png)

4-(苄硫基)-7-甲基-2-(对甲苯基)-5H-色烯并[2,3-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

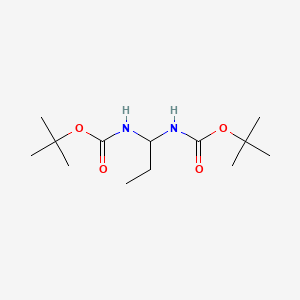

The compound “4-(benzylthio)-7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine” belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines have been known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

科学研究应用

无催化剂合成和环保性

- Brahmachari 和 Nayek (2017) 的一项研究描述了一种无催化剂、高效的合成方法,可合成多种官能化的色烯并[2,3-d]嘧啶衍生物,突出了该方法的温和条件、高产率和环保性,因为它无需柱色谱纯化且反应介质可重复使用 (Brahmachari & Nayek, 2017)。

抗菌应用

- 据 Allehyani (2022) 报道,已合成新型杂环稠合色烯并[2,3-d]嘧啶并评估了其抗菌活性。这些化合物对被测微生物表现出可变的抑制作用,表明它们具有作为抗菌剂的潜力 (Allehyani, 2022)。

抗结核和抗菌活性

- Kamdar 等人 (2011) 合成了新型色烯并[2,3-d]嘧啶衍生物并评估了它们的抗结核和抗菌活性。一些衍生物表现出显着的活性,表明它们可用于开发新的治疗剂 (Kamdar et al., 2011)。

抗癌活性和分子对接

- 合成了一系列色烯并[2,3-d]嘧啶衍生物并评估了它们作为针对几种癌细胞系的细胞毒剂的潜力。通过分子对接研究阐述了构效关系,表明取代基对抗癌活性的影响 (Halawa 等人,2017)。

设计和抗肿瘤活性

- 关于新型苯并[h]色烯衍生物(包括色烯并[2,3-d]嘧啶)的设计研究表明,对肿瘤细胞系生长的抑制作用显着,强调了取代基的亲脂性在决定抗肿瘤活性中的重要性 (Okasha 等人,2017)。

作用机制

Target of Action

Similar compounds have been reported to exhibit antitrypanosomal and antiplasmodial activities , suggesting potential targets could be enzymes or proteins involved in these pathogens’ life cycles.

Mode of Action

Based on its structural similarity to other 2-aminopyrimidine derivatives , it might interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions.

Biochemical Pathways

Given its reported antitrypanosomal and antiplasmodial activities , it may interfere with essential biochemical pathways in Trypanosoma brucei and Plasmodium falciparum, such as DNA replication, protein synthesis, or metabolic processes.

Result of Action

Based on its reported antitrypanosomal and antiplasmodial activities , it may lead to the death of these pathogens, thereby alleviating the diseases they cause.

属性

IUPAC Name |

4-benzylsulfanyl-7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2OS/c1-17-8-11-20(12-9-17)24-27-25-22(15-21-14-18(2)10-13-23(21)29-25)26(28-24)30-16-19-6-4-3-5-7-19/h3-14H,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGIURYBLWTHMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)C)C(=N2)SCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzylthio)-7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

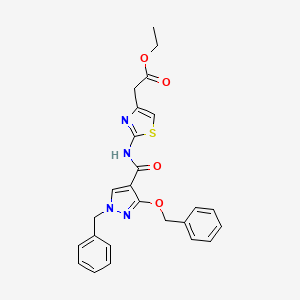

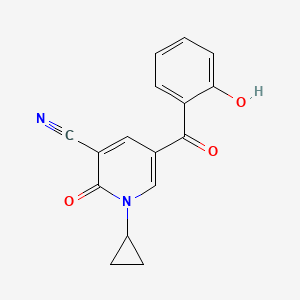

![(2R,3As,5S,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid;hydrochloride](/img/structure/B2639501.png)

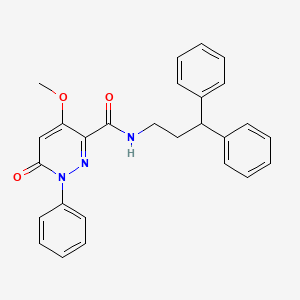

![{[(E)-2-amino-2-chloro-1-cyanoethenyl]imino}propanedinitrile](/img/structure/B2639504.png)

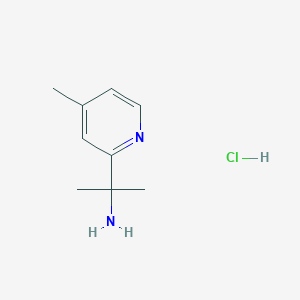

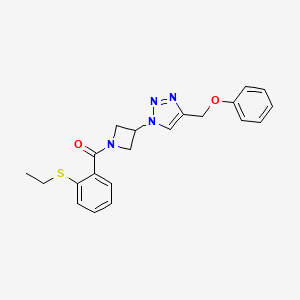

![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2639505.png)

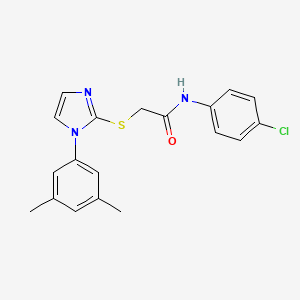

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2639506.png)